molecular formula C9H15N B14352217 4-(But-3-EN-1-YL)-1,2,3,6-tetrahydropyridine CAS No. 93106-64-0

4-(But-3-EN-1-YL)-1,2,3,6-tetrahydropyridine

Cat. No.: B14352217
CAS No.: 93106-64-0
M. Wt: 137.22 g/mol
InChI Key: FATOOKDXDYCDLM-UHFFFAOYSA-N
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Description

4-(But-3-EN-1-YL)-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by the presence of a but-3-en-1-yl group attached to the nitrogen atom of the tetrahydropyridine ring. Tetrahydropyridines are known for their biological and pharmacological activities, making them significant in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-EN-1-YL)-1,2,3,6-tetrahydropyridine typically involves the reaction of 1,2,3,6-tetrahydropyridine with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(But-3-EN-1-YL)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the double bond in the but-3-en-1-yl group to a single bond, forming butyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the but-3-en-1-yl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Butyl derivatives of the compound.

    Substitution: Various substituted tetrahydropyridines depending on the nucleophile used.

Scientific Research Applications

4-(But-3-EN-1-YL)-1,2,3,6-tetrahydropyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(But-3-EN-1-YL)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with these targets are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-(But-3-YN-1-YL)-1,2,3,6-tetrahydropyridine
  • 4-(But-3-EN-1-YL)-1,2,3,6-tetrahydropyridine N-oxide
  • This compound derivatives with different substituents

Uniqueness

This compound is unique due to its specific structural features, such as the but-3-en-1-yl group attached to the tetrahydropyridine ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

93106-64-0

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

4-but-3-enyl-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C9H15N/c1-2-3-4-9-5-7-10-8-6-9/h2,5,10H,1,3-4,6-8H2

InChI Key

FATOOKDXDYCDLM-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CCNCC1

Origin of Product

United States

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